

The Structure-Activity Relationship of BRD9 PROTACs: An In-depth Technical Guide

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Compound of Interest

Compound Name: PROTAC BRD9 Degradar-8

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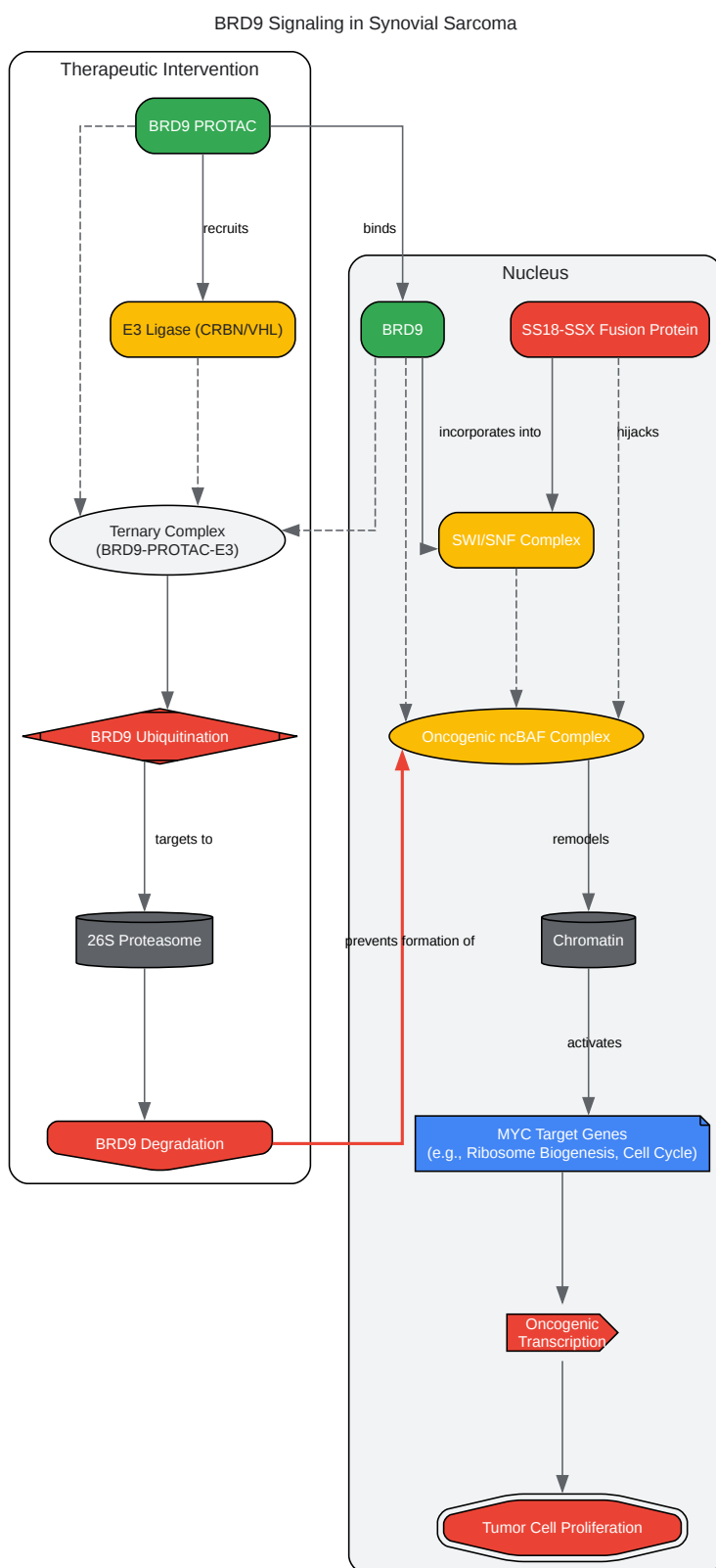
Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in synovial sarcoma and other SMARCB1-deficient cancers.[1][2][3] Unlike traditional inhibitors that only block the bromodomain's acetyl-lysine binding function, Proteolysis Targeting Chimeras (PROTACs) offer a more profound and sustained therapeutic effect by inducing the complete degradation of the BRD9 protein.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of BRD9 PROTACs, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.

PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to the target protein (BRD9), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The simultaneous binding of the PROTAC to both BRD9 and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), forms a ternary complex. This proximity induces the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[4] The efficiency of this process is highly dependent on the specific chemical structures of the warhead, linker, and E3 ligase ligand, making SAR studies crucial for the development of potent and selective BRD9 degraders.

BRD9 Signaling Pathway

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a critical role in regulating gene expression by altering chromatin structure.[5][6] In certain cancers, such as synovial sarcoma, the fusion protein SS18-SSX hijacks the SWI/SNF complex, and BRD9 has been identified as a critical dependency for the oncogenic function of this aberrant complex.[1][2][3] Degradation of BRD9 disrupts these oncogenic transcriptional programs, leading to cell growth inhibition. One of the key downstream effectors of BRD9-containing complexes is the MYC proto-oncogene. BRD9 and MYC have been shown to co-localize on the genome, and BRD9 degradation leads to the loss of MYC from chromatin at these sites, resulting in the downregulation of MYC target genes involved in ribosome biogenesis and cell cycle progression.[7]



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Caption: BRD9 signaling in synovial sarcoma and the mechanism of PROTAC-mediated degradation.

Structure-Activity Relationship (SAR) of BRD9 PROTACs

The development of effective BRD9 PROTACs involves the systematic optimization of the warhead, linker, and E3 ligase ligand.

The Warhead: Binding to BRD9

The warhead's affinity and selectivity for BRD9 are foundational for the PROTAC's overall performance. Several chemical scaffolds have been explored as BRD9 binders. The choice of the warhead and its attachment point to the linker significantly influences the formation and stability of the ternary complex.

The E3 Ligase Ligand: Hijacking the Degradation Machinery

The most commonly used E3 ligase ligands in BRD9 PROTACs are derivatives of thalidomide for CRBN and hydroxyproline for VHL. The choice between CRBN and VHL can impact the degradation profile, including potency, speed, and selectivity. For instance, early studies showed that CRBN-based degraders were more effective for BRD9 than their VHL-based counterparts, although subsequent optimization led to the development of potent VHL-based BRD9 degraders like VZ185.^[8]

The Linker: The Key to Ternary Complex Formation

The linker's composition, length, and attachment points are critical determinants of a PROTAC's degradation efficiency. The linker's role extends beyond merely connecting the two ligands; it must orient the BRD9 and E3 ligase in a productive conformation within the ternary complex to allow for efficient ubiquitin transfer. SAR studies have shown that even minor modifications to the linker can dramatically alter a PROTAC's degradation potency (DC50).

Quantitative SAR Data for BRD9 PROTACs

The following tables summarize the degradation and anti-proliferative activities of key BRD9 PROTACs.

Table 1: Degradation Potency (DC50) of Selected BRD9 PROTACs

Compound	E3 Ligase	BRD9 Warhead	Cell Line	DC50 (nM)	Assay Time (h)	Reference
VZ185	VHL	BI-9564 derivative	RI-1	1.8	8	[9]
VZ185	VHL	BI-9564 derivative	EOL-1	2-8	Not Specified	[9]
CFT8634	CRBN	Proprietary	Synovial Sarcoma	2.7	Not Specified	[10]
dBRD9-A	CRBN	Not Specified	Multiple Myeloma	10-100	Not Specified	[11]
AMPTX-1	DCAF16	Proprietary	MV4-11	0.5	6	[11]
DBr-1	DCAF1	Proprietary	Not Specified	90	Not Specified	[11]

Table 2: Anti-proliferative Activity (IC50/EC50) of Selected BRD9 PROTACs

Compound	Cell Line	IC50/EC50 (nM)	Assay Time (days)	Reference
VZ185	EOL-1	3	Not Specified	[9]
VZ185	A-204	40	Not Specified	[9]
dBRD9	EOL-1	4.872	7	[11]
dBRD9	A204	89.8	7	[11]

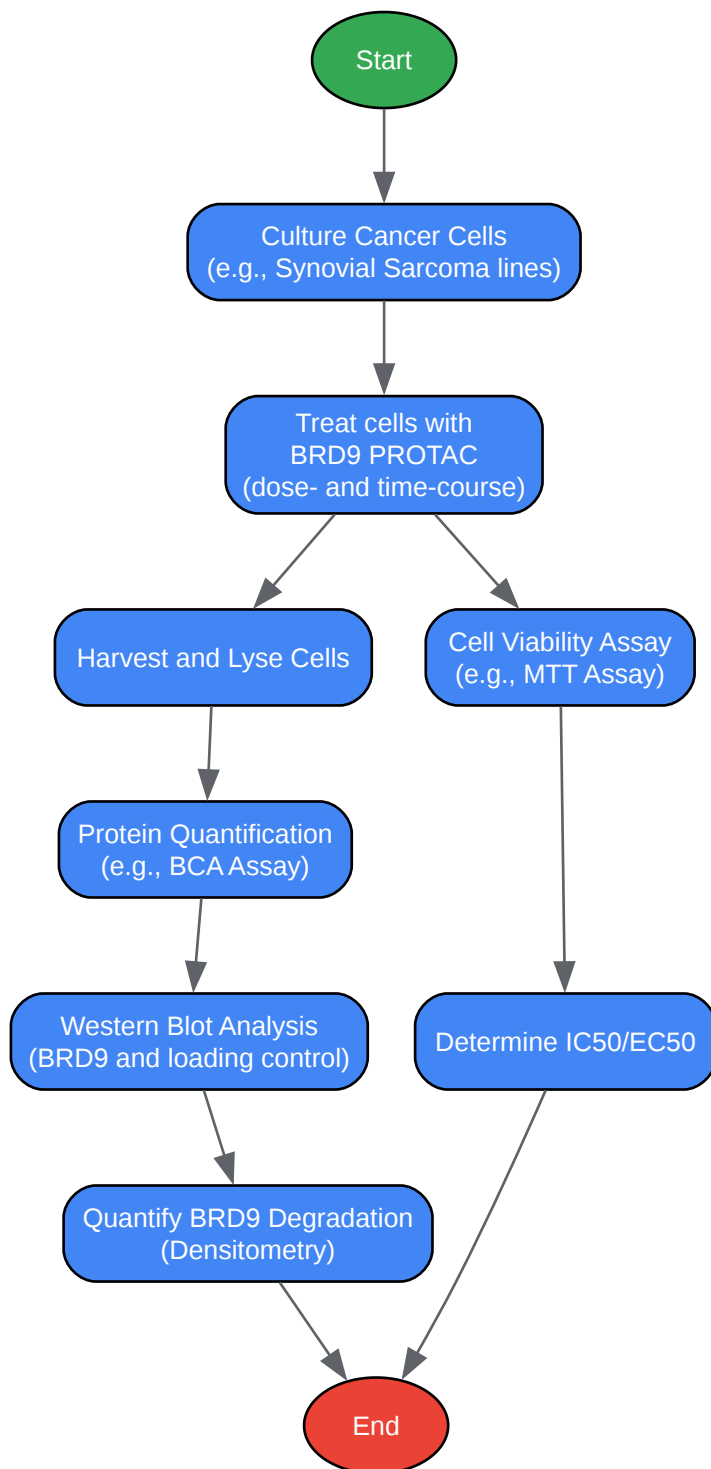
Experimental Protocols

The evaluation of BRD9 PROTACs involves a series of in vitro assays to determine their degradation efficiency, mechanism of action, and cellular effects.

PROTAC-mediated Degradation Workflow

The general workflow for assessing PROTAC efficacy involves treating cancer cells with the PROTAC, followed by protein level and cell viability analysis.

General Workflow for PROTAC Evaluation



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Caption: A typical experimental workflow for evaluating BRD9 PROTACs.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is used to quantify the reduction in BRD9 protein levels following PROTAC treatment.

Materials:

- Cancer cell line of interest (e.g., HSSYII for synovial sarcoma)
- Complete cell culture medium
- BRD9 PROTAC and DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-BRD9, anti-GAPDH or anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Culture and Treatment:** Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of the BRD9 PROTAC or DMSO for different time points.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them with RIPA buffer.

- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and add ECL substrate.
 - Visualize the protein bands using an imaging system.
 - Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[\[11\]](#)[\[12\]](#)
- Data Analysis: Quantify the band intensities using image analysis software and normalize the BRD9 signal to the loading control.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after PROTAC treatment.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- 96-well plates
- Cancer cells and culture medium

- BRD9 PROTAC
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
- Compound Treatment: Treat the cells with a serial dilution of the BRD9 PROTAC and incubate for the desired period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Ternary Complex Formation Assays

Assessing the formation of the BRD9-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Techniques like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and Isothermal Titration Calorimetry (ITC) are commonly employed.

AlphaLISA Assay Principle: This bead-based assay measures the proximity of BRD9 and the E3 ligase induced by the PROTAC.^{[16][17][18]} A donor bead is conjugated to an antibody

recognizing a tag on BRD9, and an acceptor bead is conjugated to an antibody for a tag on the E3 ligase. When the ternary complex forms, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon excitation.

Caption: Principle of the AlphaLISA assay for detecting ternary complex formation.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.^{[19][20][21]} By titrating the PROTAC into a solution of BRD9 and the E3 ligase, the affinity (K_d) and cooperativity of ternary complex formation can be determined. A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced after the first one has bound to the PROTAC, which is a desirable characteristic for potent degraders.

Conclusion

The development of BRD9 PROTACs represents a promising therapeutic strategy for cancers with a dependency on the ncBAF complex. The structure-activity relationships of these molecules are complex, with the warhead, linker, and E3 ligase ligand all playing critical roles in determining the potency and selectivity of degradation. A thorough understanding of these SAR principles, guided by robust experimental evaluation using the protocols outlined in this guide, is essential for the design and optimization of next-generation BRD9 degraders. The continued exploration of novel warheads, linkers, and E3 ligase ligands will undoubtedly lead to the development of even more effective and safer therapeutics for patients with synovial sarcoma and other BRD9-dependent malignancies.

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